molecular formula C12H7FN2 B1463627 6-(3-Fluorophenyl)nicotinonitrile CAS No. 1214340-27-8

6-(3-Fluorophenyl)nicotinonitrile

Cat. No.: B1463627
CAS No.: 1214340-27-8
M. Wt: 198.2 g/mol
InChI Key: PFGUVKVUBZMQCS-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It features a fluorophenyl group attached to the sixth position of a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)nicotinonitrile typically involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the nicotinonitrile core. The reaction is usually carried out in ethanol under reflux conditions for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

6-(3-Fluorophenyl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Fluorophenyl)nicotinonitrile is unique due to its specific structural features, such as the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions.

Properties

IUPAC Name

6-(3-fluorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-11-3-1-2-10(6-11)12-5-4-9(7-14)8-15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGUVKVUBZMQCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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